molecular formula C13H12ClF3N2O B6460834 6-chloro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole CAS No. 2548994-33-6

6-chloro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole

Cat. No. B6460834
CAS RN: 2548994-33-6
M. Wt: 304.69 g/mol
InChI Key: BLIMITHACGJNHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole (6-Cl-TFPB) is a novel heterocyclic compound that has recently been gaining attention in the scientific community due to its unique properties and potential applications. 6-Cl-TFPB is a type of heterocyclic compound that is composed of carbon, hydrogen, nitrogen, and chlorine atoms. It is a highly versatile compound that has been used in a wide range of applications, including organic synthesis, drug discovery, and catalysis. 6-Cl-TFPB has also been used in a variety of biological studies, due to its ability to interact with biological molecules and its potential for medicinal applications.

Mechanism of Action

The mechanism of action of 6-chloro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole is not yet fully understood. However, it is believed that the compound interacts with biological molecules through hydrogen bonding and electrostatic interactions. These interactions allow 6-chloro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole to bind to and modulate the activity of target molecules, leading to its potential medicinal applications.
Biochemical and Physiological Effects
6-chloro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that 6-chloro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole can inhibit the growth of cancer cells, as well as modulate the activity of enzymes involved in the metabolism of drugs and other molecules. In vivo studies have shown that 6-chloro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole can reduce inflammation and improve wound healing. Finally, 6-chloro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole has also been found to have anti-bacterial and anti-viral effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 6-chloro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole in laboratory experiments is its versatility. 6-chloro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole can be used in a variety of reactions, such as condensation reactions, nucleophilic substitution reactions, and Wittig reactions. Additionally, 6-chloro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole can be used in a variety of biological studies, due to its ability to interact with biological molecules and its potential for medicinal applications.
The main limitation of using 6-chloro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole in laboratory experiments is its lack of specificity. 6-chloro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole can interact with a variety of biological molecules, which can lead to unpredictable results. Additionally, the mechanism of action of 6-chloro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole is not yet fully understood, which can limit its use in certain applications.

Future Directions

The potential applications of 6-chloro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole are vast, and there are numerous possible future directions for research. One potential future direction is to further investigate the mechanism of action of 6-chloro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole, in order to better understand how it interacts with biological molecules. Additionally, further research could be conducted to investigate the potential therapeutic applications of 6-chloro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole, such as its ability to inhibit the growth of cancer cells. Finally, further research could be conducted to explore the potential of 6-chloro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole as a catalyst for a variety of reactions, such as the synthesis of polymers and the oxidation of alcohols.

Synthesis Methods

6-chloro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole can be synthesized through a variety of methods, including condensation reactions, nucleophilic substitution reactions, and Wittig reactions. A condensation reaction involves the reaction of two different molecules to form a larger molecule, with the release of a small molecule such as water or ammonia. A nucleophilic substitution reaction involves the replacement of a nucleophile (an electron-rich species) with a leaving group (an electron-poor species). Finally, a Wittig reaction involves the reaction of an alkyl halide with a phosphonium salt to form an alkene.

Scientific Research Applications

6-chloro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and catalysis. In organic synthesis, 6-chloro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole has been used to synthesize a variety of compounds, such as aryl amines and heterocycles. In drug discovery, 6-chloro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole has been used to develop novel drugs and therapeutics. Finally, in catalysis, 6-chloro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole has been used to catalyze a variety of reactions, including the synthesis of polymers, the synthesis of heterocycles, and the oxidation of alcohols.

properties

IUPAC Name

6-chloro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClF3N2O/c14-9-1-2-10-11(7-9)20-12(18-10)19-5-3-8(4-6-19)13(15,16)17/h1-2,7-8H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLIMITHACGJNHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)C2=NC3=C(O2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzoxazole

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